molecular formula C12H18N2O3S B1438119 [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol CAS No. 1094422-82-8

[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol

Cat. No. B1438119
M. Wt: 270.35 g/mol
InChI Key: WDVBQZLKGMHKMB-UHFFFAOYSA-N
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Description

“[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 1094422-82-8 . It has a molecular weight of 270.35 . The IUPAC name for this compound is {1-[(3-aminophenyl)sulfonyl]-4-piperidinyl}methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3S/c13-11-2-1-3-12(8-11)18(16,17)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched resources.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized through condensation reactions, and its structure has been extensively studied through various spectroscopic techniques and X-ray crystallography. It crystallizes in the monoclinic crystal class and exhibits both inter and intramolecular hydrogen bonds, contributing to its stability. The piperidine ring of the compound commonly adopts a chair conformation, and the geometry around the sulfur atom is often comparable to the classic tetrahedral value (Girish et al., 2008), (Benakaprasad et al., 2007), (Prasad et al., 2008).

Thermal and Optical Properties

  • Detailed studies have been conducted to understand the thermal, optical, and structural properties of derivatives of this compound. Findings reveal that these compounds exhibit stable structures under specific temperature ranges and demonstrate significant inter and intra molecular interactions, which are critical for their stability and behavior. These interactions include hydrogen bonds and π interactions, contributing to their potential applications in various fields (Karthik et al., 2021).

Antimicrobial Applications

  • Derivatives of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol have been synthesized and evaluated for their antimicrobial properties. These compounds have been shown to exhibit variable and modest activity against different strains of bacteria and fungi, indicating their potential in pharmaceutical applications (Patel et al., 2011).

Corrosion Inhibition

  • A novel organic compound derived from this chemical has been studied for its effectiveness in preventing mild steel corrosion, particularly in acidic media. Electrochemical studies have identified it as a mixed-type inhibitor, indicating its potential in corrosion prevention applications (Singaravelu & Bhadusha, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[1-(3-aminophenyl)sulfonylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(8-11)18(16,17)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVBQZLKGMHKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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